methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 4-[[5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S2/c1-25-18(12-30(27)11-15-16(21)4-3-5-17(15)22)23-24-20(25)29-10-13-6-8-14(9-7-13)19(26)28-2/h3-9H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASSPGKBXJZBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)CS(=O)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate is a complex organic compound with potential biological applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a triazole ring, a sulfinyl group, and a dichlorobenzyl moiety. Its molecular formula is with a molecular weight of 484.42 g/mol . The presence of these functional groups suggests potential interactions with biological targets, making it an interesting candidate for pharmacological studies.
The biological activity of this compound can be attributed to its structural components which may influence various biochemical pathways. Notably, the triazole ring is known for its role in antifungal and antimicrobial activities. The sulfinyl group may enhance the compound's reactivity and stability in biological systems.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, triazole derivatives have been shown to inhibit the growth of various fungi and bacteria by interfering with their cellular processes .
Cytotoxicity and Anticancer Potential
Studies on related triazole compounds suggest potential anticancer activity. These compounds can induce apoptosis in cancer cells through mechanisms involving the disruption of cell cycle progression and modulation of apoptosis-related proteins . Specific investigations into this compound are needed to confirm these effects.
Data Table: Summary of Biological Activities
Case Studies
- Antifungal Activity : A study examining similar triazole compounds found that they exhibited potent antifungal activity against Candida albicans, suggesting that this compound could have similar effects .
- Cancer Research : In vitro studies on related compounds have demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanisms involved include the activation of caspase pathways leading to programmed cell death .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit antimicrobial properties. The presence of the sulfinyl group may enhance these effects, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Similar triazole derivatives have been studied for their ability to inhibit various cancer cell lines. The specific structure of methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate could be explored for its efficacy against specific types of cancer by targeting key enzymes involved in tumor growth .
- Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor of certain enzymes associated with diseases such as diabetes and hypertension. This could lead to the development of novel therapeutic agents .
Agricultural Applications
- Fungicidal Properties : The triazole moiety is known for its fungicidal activity. This compound could be utilized in agricultural settings to combat fungal pathogens affecting crops, thereby enhancing agricultural productivity and sustainability .
- Plant Growth Regulation : There is potential for this compound to act as a plant growth regulator, influencing various physiological processes in plants, which can lead to improved crop yields and resilience against environmental stressors .
Case Studies
- A study published in RSC Advances investigated the synthesis of similar triazole compounds and their biological activity against various pathogens. The findings suggest that modifications in the side chains can significantly affect the antimicrobial efficacy of triazole derivatives .
- Another research article focused on the synthesis of sulfonyl derivatives containing triazole structures and their impact on enzyme inhibition. The results indicated promising activity against certain kinases involved in cancer progression, highlighting the therapeutic potential of such compounds .
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2 : Introduction of the sulfinyl and sulfanyl groups via nucleophilic substitution or oxidation reactions (e.g., using H2O2 for sulfoxide formation).
- Step 3 : Esterification of the benzoic acid derivative using methanol and a catalytic acid (e.g., H2SO4).
- Optimization : Reaction conditions (temperature, solvent, stoichiometry) are critical for yield and purity. For example, highlights the use of TLC and NMR for real-time monitoring of intermediates .
Q. How is this compound characterized to confirm its structure and purity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and stereochemistry (e.g., sulfinyl group configuration) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., ester C=O stretch at ~1700 cm<sup>-1</sup>) .
- Chromatography : HPLC or GC for purity assessment (>95% by area normalization) .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Antimicrobial Activity : reports moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) via disruption of ergosterol biosynthesis .
- Enzyme Inhibition : Similar triazole derivatives () show inhibition of cytochrome P450 enzymes, suggesting potential for drug-drug interaction studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Substituent Variation : Modify the 2,6-dichlorobenzyl or benzoate groups to assess impact on bioactivity (e.g., replace Cl with F or CH3).
- Stereochemical Analysis : Compare sulfoxide (sulfinyl) vs. sulfide (sulfanyl) derivatives to evaluate oxidation state effects on potency .
- Assay Design : Use in vitro enzyme inhibition assays (e.g., CYP450 isoforms) and in silico docking (AutoDock Vina) to correlate structural changes with activity .
- Example : demonstrates that methylsulfanyl groups enhance hydrophobic interactions with enzyme active sites .
Q. How should researchers design experiments to resolve contradictory bioactivity data?
- Case Study : If antifungal results vary between labs, consider:
- Standardization : Use CLSI guidelines for MIC assays to control inoculum size and growth media .
- Cross-Validation : Replicate assays in parallel with reference drugs (e.g., fluconazole) and include positive/negative controls .
- Mechanistic Studies : Perform time-kill curves or membrane permeability assays to confirm mode of action .
Q. What experimental designs are suitable for studying environmental fate and ecotoxicity?
- Framework :
- Environmental Persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems ( recommends 28-day studies under aerobic conditions) .
- Ecotoxicity : Test acute toxicity in Daphnia magna (LC50) and chronic effects on algae growth (OECD 201) .
- Analytical Support : LC-MS/MS to quantify compound residues and metabolites in environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
